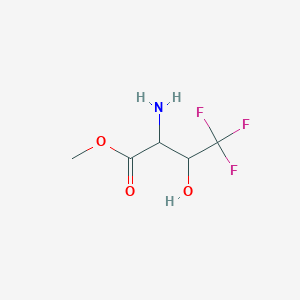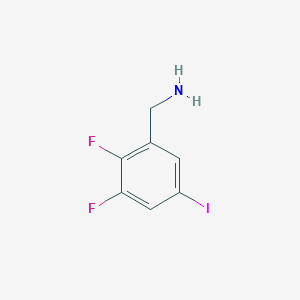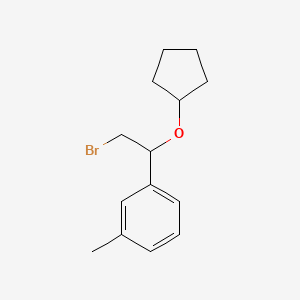
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyclopentyloxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene typically involves the following steps:
Alkylation: The introduction of the cyclopentyloxy group can be achieved through an alkylation reaction. This involves the reaction of cyclopentanol with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, alkylation, and methylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂) through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopentyloxy group can participate in various binding interactions, while the benzene ring provides a stable aromatic framework. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- 1-(2-Fluoro-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- 1-(2-Iodo-1-(cyclopentyloxy)ethyl)-3-methylbenzene
Comparison
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity in substitution and elimination reactions, as well as distinct biological activity. The size and electronegativity of the bromine atom also influence the compound’s overall stability and interactions with other molecules.
特性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
1-(2-bromo-1-cyclopentyloxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-5-4-6-12(9-11)14(10-15)16-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
InChIキー |
PJGVACKHORTLJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CBr)OC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


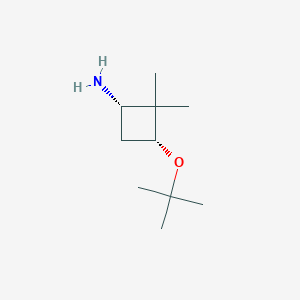
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
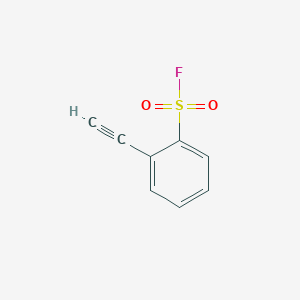
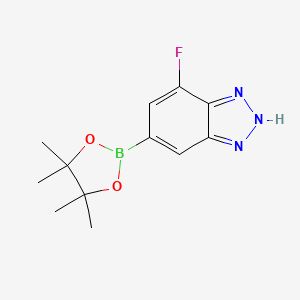
![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
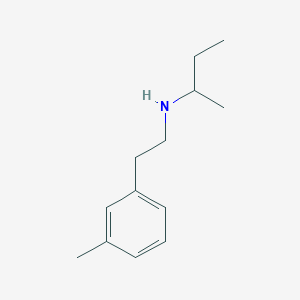
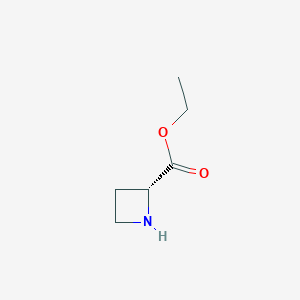
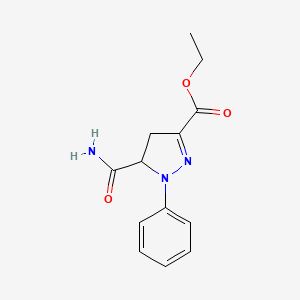
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
